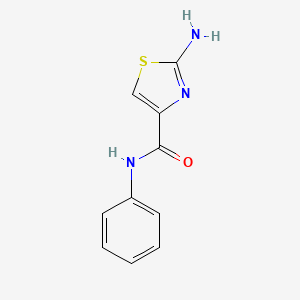

2-amino-N-phenyl-1,3-thiazole-4-carboxamide

Descripción general

Descripción

2-amino-N-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This structure imparts unique chemical properties to the compound, making it a valuable candidate for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Acylation and Alkylation Reactions

2-Amino-

-phenyl-1,3-thiazole-4-carboxamide undergoes acylation and alkylation at its amino and carboxamide groups, enabling the synthesis of derivatives with enhanced biological activity.

For example, reaction with acetic anhydride under reflux yields

-acetyl derivatives, confirmed by

-NMR spectral data showing characteristic peaks at δ 2.10–2.30 ppm for acetyl groups .

Condensation Reactions

The compound participates in Schiff base formation and Knoevenagel condensation with aldehydes and ketones, expanding its utility in heterocyclic chemistry.

Coumarin derivative 13 showed a distinct

-NMR signal at δ 6.29 ppm for the coumarin H-4 proton, confirming successful cyclization .

Heterocyclization Reactions

The thiazole core facilitates the synthesis of fused heterocycles, such as pyran and pyridine derivatives, via multicomponent reactions.

These reactions exploit the nucleophilic amino group and electrophilic carboxamide site. For instance, compound 9 (derived from ethyl cyanoacetate) reacts with aldehydes to form benzylidene derivatives (11a–c ) .

Functionalization via Substitution

Electrophilic aromatic substitution and nucleophilic displacement modify the phenyl and thiazole rings.

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Chlorination | SOCl | ||

| , DCM, 0°C, 2 hrs | 4-Chloro-thiazole derivatives | ||

| Suzuki Coupling | Aryl boronic acids, Pd(PPh | ||

| ) | |||

| , K | |||

| CO | |||

| Biaryl-thiazole hybrids |

Chlorination at the 4-position of the thiazole ring enhances electron-withdrawing effects, improving reactivity in subsequent cross-coupling reactions .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable biological properties:

| Derivative Type | Key Activity (IC

) | Mechanism of Action | Reference |

|---------------------|----------------------------------------|---------------------------------------|-----------|

| Pyran hybrids | Anticancer (15–35 µM) | Tubulin polymerization inhibition | |

| Coumarin hybrids | Anticonvulsant (ED

= 25 mg/kg)| GABA receptor modulation | |

For example, pyran derivative 17a demonstrated an IC

of 23.1 µM against MCF-7 breast cancer cells .

Stability and Reaction Optimization

Critical parameters for high-yield synthesis include:

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators

Mecanismo De Acción

The mechanism of action of 2-amino-N-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can modulate various signaling pathways involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

2-amino-1,3,4-thiadiazole: Another heterocyclic compound with similar biological activities.

1,2,3-triazole derivatives: Known for their antiviral and anticancer properties.

Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects

Uniqueness

2-amino-N-phenyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of a thiazole ring with an amide group, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of medicinal chemistry .

Actividad Biológica

2-amino-N-phenyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiazole ring with an amino group and a phenyl group attached to it. The presence of these functional groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive bacteria. For instance, certain modifications of the compound have shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Notably, one study reported an IC50 value indicating effective cytotoxicity against MCF-7 cells, suggesting its potential as a lead compound in cancer therapy .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Interaction with DNA , leading to disruptions in replication.

- Induction of oxidative stress , which can trigger apoptotic pathways in cancer cells.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL against selected bacterial strains.

Study on Anticancer Activity

In a comparative study assessing various thiazole derivatives for anticancer properties, this compound was found to exhibit significant cytotoxicity against the MCF-7 cell line with an IC50 value around 15 µM after 48 hours of treatment. This study underscored the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

| Activity Type | Target | Effect | IC50/ MIC |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Significant antibacterial | MIC: 10 µg/mL |

| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | IC50: 15 µM |

| HCT116 (colon cancer) | Cytotoxicity | IC50: TBD |

Propiedades

IUPAC Name |

2-amino-N-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-10-13-8(6-15-10)9(14)12-7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSQXKSCDPRDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.